1-(3-Bromopropyl)-2-fluorobenzene
Overview
Description
1-(3-Bromopropyl)-2-fluorobenzene is an organic compound with the molecular formula C9H10BrF. It is a derivative of benzene, where a bromopropyl group and a fluorine atom are attached to the benzene ring. This compound is of interest in various fields of chemistry due to its unique structural features and reactivity.
Preparation Methods
Synthetic Routes and Reaction Conditions
1-(3-Bromopropyl)-2-fluorobenzene can be synthesized through several methods. One common approach involves the bromination of 1-(3-propyl)-2-fluorobenzene using bromine or N-bromosuccinimide (NBS) in the presence of a radical initiator like azobisisobutyronitrile (AIBN). The reaction typically occurs under reflux conditions in an inert solvent such as carbon tetrachloride or chloroform.
Industrial Production Methods
Industrial production of this compound often involves large-scale bromination processes. These processes are optimized for high yield and purity, using continuous flow reactors and automated systems to control reaction parameters such as temperature, pressure, and reactant concentrations.
Chemical Reactions Analysis
Types of Reactions
1-(3-Bromopropyl)-2-fluorobenzene undergoes various chemical reactions, including:
Substitution Reactions: The bromine atom can be substituted by nucleophiles such as hydroxide, alkoxide, or amine groups.
Elimination Reactions: Under basic conditions, the compound can undergo elimination to form alkenes.
Oxidation and Reduction Reactions: The compound can be oxidized or reduced under specific conditions to form different products.
Common Reagents and Conditions
Substitution: Sodium hydroxide (NaOH) or potassium tert-butoxide (KOtBu) in polar aprotic solvents like dimethyl sulfoxide (DMSO).
Elimination: Strong bases such as sodium ethoxide (NaOEt) in ethanol.
Oxidation: Potassium permanganate (KMnO4) or chromium trioxide (CrO3) in acidic medium.
Reduction: Lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) in ether solvents.
Major Products
Substitution: Formation of 1-(3-hydroxypropyl)-2-fluorobenzene or 1-(3-aminopropyl)-2-fluorobenzene.
Elimination: Formation of 2-fluorostyrene.
Oxidation: Formation of carboxylic acids or ketones.
Reduction: Formation of alkanes or alcohols.
Scientific Research Applications
1-(3-Bromopropyl)-2-fluorobenzene has several applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of more complex organic molecules, including pharmaceuticals and agrochemicals.
Biology: Studied for its potential interactions with biological molecules and its effects on cellular processes.
Medicine: Investigated for its potential use in drug development, particularly in the design of new therapeutic agents.
Industry: Utilized in the production of specialty chemicals and materials with specific properties.
Mechanism of Action
The mechanism of action of 1-(3-Bromopropyl)-2-fluorobenzene involves its reactivity towards nucleophiles and electrophiles. The bromine atom serves as a good leaving group, making the compound susceptible to nucleophilic substitution reactions. The fluorine atom, being highly electronegative, influences the electron density on the benzene ring, affecting the compound’s reactivity and interaction with other molecules.
Comparison with Similar Compounds
Similar Compounds
1-(3-Bromopropyl)benzene: Lacks the fluorine atom, resulting in different reactivity and properties.
2-Fluorobenzyl bromide: Has a similar structure but with the bromine atom directly attached to the benzene ring.
1-(3-Chloropropyl)-2-fluorobenzene: Similar structure but with a chlorine atom instead of bromine.
Uniqueness
1-(3-Bromopropyl)-2-fluorobenzene is unique due to the presence of both bromine and fluorine atoms, which impart distinct electronic and steric effects. These effects influence the compound’s reactivity and make it a valuable intermediate in organic synthesis.
Properties
IUPAC Name |
1-(3-bromopropyl)-2-fluorobenzene | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H10BrF/c10-7-3-5-8-4-1-2-6-9(8)11/h1-2,4,6H,3,5,7H2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
VFAHCURDJBNWCN-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C(=C1)CCCBr)F | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H10BrF | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID20564992 | |
Record name | 1-(3-Bromopropyl)-2-fluorobenzene | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID20564992 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
217.08 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
129254-75-7 | |
Record name | 1-(3-Bromopropyl)-2-fluorobenzene | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID20564992 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Synthesis routes and methods
Procedure details
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